N8-Caffeoylspermidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O3/c17-8-1-2-9-18-10-3-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |
InChI Key |
AZSUJBAOTYNFDE-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCNCCCCN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCNCCCCN)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of N8 Caffeoylspermidine
Identification in Specific Plant Species and Biological Matrices
N8-Caffeoylspermidine and its related compounds have been identified in a variety of plant species, particularly within the Solanaceae and Asteraceae families. Research has pinpointed their presence in various plant organs, including tubers, fruits, and florets.
A notable example is the identification of a related compound, N1,N8-bis(dihydrocaffeoyl)spermidine, in the tubers of the potato (Solanum tuberosum) nih.govresearchgate.net. This discovery was part of a broader metabolic profiling effort that also detected this compound in other members of the Solanaceae family, such as tomato (Lycopersicon esculentum) and Nicotiana sylvestris nih.govresearchgate.net. In the case of safflower (Carthamus tinctorius), a member of the Asteraceae family, various acylated polyamines have been reported in its florets, indicating the potential for this compound or its derivatives to be present in this plant matrix as well nih.gov.
The table below summarizes the identification of this compound and its closely related derivatives in specific plant species and the biological matrices where they were found.
| Plant Species | Family | Biological Matrix | Compound Identified |
| Solanum tuberosum (Potato) | Solanaceae | Tubers | N1,N8-bis(dihydrocaffeoyl)spermidine |
| Lycopersicon esculentum (Tomato) | Solanaceae | Fruit | N1,N8-bis(dihydrocaffeoyl)spermidine |
| Nicotiana sylvestris | Solanaceae | Not specified | N1,N8-bis(dihydrocaffeoyl)spermidine |
| Lycium chinense (Wolfberry) | Solanaceae | Fruit | Dicaffeoylspermidine derivatives |
| Carthamus tinctorius (Safflower) | Asteraceae | Florets | Acylated polyamines |
Quantitative and Qualitative Variations in Natural Sources
The concentration of this compound and its analogs in plants is not static; it fluctuates based on genetic factors, developmental stage, and in response to environmental stimuli. These variations are indicative of the dynamic role these compounds play in the plant's life cycle and its interaction with the environment.
In potato tubers, quantitative analysis has shown that N1,N8-bis(dihydrocaffeoyl)spermidine can be present at concentrations of several tens of micrograms per gram of dry matter nih.govresearchgate.net. This relatively high concentration suggests a significant physiological role for this compound within the tuber.
Qualitative variations are often linked to biotic and abiotic stress responses. The accumulation of HCAAs, including caffeoylspermidines, is a known plant defense mechanism nih.govnih.govcabidigitallibrary.org. For instance, their levels can increase in response to wounding or pathogen attack, where they may contribute to cell wall reinforcement and exhibit antimicrobial properties. Environmental stressors such as high salinity, drought, and extreme temperatures can also trigger changes in the polyamine metabolism, leading to altered levels of their acylated derivatives mdpi.comnih.govmdpi.com. These stress-induced accumulations highlight the adaptive significance of these compounds for plant survival.
The table below presents available quantitative data for a derivative of this compound.
| Plant Species | Biological Matrix | Compound | Concentration |
| Solanum tuberosum (Potato) | Tubers | N1,N8-bis(dihydrocaffeoyl)spermidine | Several tens of µg/g of dry matter |
Comparative Analysis with Related Acylated Polyamines in Botanical Systems
Within a single plant, this compound often coexists with a suite of other acylated polyamines, creating a complex metabolic profile. These related compounds may include other caffeoylated spermidines (e.g., N1,N5,N10-tricaffeoylspermidine), as well as spermidine (B129725) conjugated to other hydroxycinnamic acids like p-coumaric acid or ferulic acid. The relative abundance of these different acylated polyamines can provide insights into the specificity of the biosynthetic enzymes and the physiological needs of the plant.
For example, in potato tubers where N1,N8-bis(dihydrocaffeoyl)spermidine was identified, other related phenolic amides were also detected, including N1,N12-bis(dihydrocaffeoyl)spermine (kukoamine A) and proposed structures for tris-acylated spermidine and spermine (B22157) derivatives nih.govresearchgate.net. This suggests a common biosynthetic pathway that utilizes different polyamine and acyl-CoA substrates.
The biosynthesis of these compounds is catalyzed by a class of enzymes known as acyl-CoA-dependent acyltransferases. The substrate specificity of these enzymes plays a crucial role in determining the profile of acylated polyamines in a particular plant species or tissue. For instance, a spermidine hydroxycinnamoyl transferase (SHT) has been characterized in eggplant (Solanum melongena), which shows a preference for spermidine as the acyl acceptor and can utilize various hydroxycinnamoyl-CoAs as acyl donors researchgate.net.
Comparative metabolomic studies in different plant species and under various conditions are beginning to unravel the intricate regulation of this metabolic network mdpi.comsemanticscholar.org. For instance, a comparative analysis of polyamine metabolism in wheat and maize revealed species-specific responses to polyamine treatments and stress conditions, which likely extends to their acylated derivatives nih.gov. Understanding the comparative distribution and regulation of this compound and its related compounds is essential for elucidating their precise biological functions in plants.
The table below provides a comparative overview of this compound and related acylated polyamines found in botanical systems.
| Compound Class | Specific Example(s) | Key Structural Difference from this compound |
| Di-acylated Spermidines | N1,N8-bis(dihydrocaffeoyl)spermidine | Dihydrocaffeoyl group instead of caffeoyl group; acylation at both primary amino groups. |
| Tri-acylated Spermidines | N1,N4,N8-tris(dihydrocaffeoyl)spermidine (proposed) | Acylation at all three amino groups. |
| Acylated Spermines | N1,N12-bis(dihydrocaffeoyl)spermine (Kukoamine A) | Spermine backbone instead of spermidine. |
| Other Acylated Polyamines | Coumaroyl-spermidines, Feruloyl-spermidines | Conjugated to p-coumaric acid or ferulic acid instead of caffeic acid. |
Biosynthetic Pathways and Metabolic Interconnections of N8 Caffeoylspermidine
Precursor Polyamines and Hydroxycinnamic Acids in N8-Caffeoylspermidine Synthesis
The synthesis of this compound is dependent on the availability of two primary precursor molecules: the triamine spermidine (B129725) and the hydroxycinnamic acid, caffeic acid . frontiersin.orgnih.gov
The polyamine precursor, spermidine, is synthesized from the amino acids arginine and ornithine. oup.com These amino acids are first decarboxylated to form the diamine putrescine, which then undergoes sequential aminopropyl transfers from decarboxylated S-adenosylmethionine (SAM) to form spermidine and spermine (B22157). oup.com The availability of polyamines like spermidine is crucial for various cellular processes, and their conjugation into HCAAs represents a significant metabolic fate. frontiersin.orgnih.gov
The hydroxycinnamic acid precursor, caffeic acid, is a product of the general phenylpropanoid pathway. researchgate.netresearchgate.net This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then hydroxylated to form p-coumaric acid. nih.gov Further hydroxylation yields caffeic acid. For conjugation to occur, caffeic acid must be activated to a high-energy thioester, typically caffeoyl-CoA , by the enzyme 4-coumarate:CoA ligase (4CL). nih.govresearchgate.net This activated intermediate is a key branch-point metabolite, also serving as a precursor for lignin (B12514952) and flavonoid biosynthesis. nih.govresearchgate.net
| Precursor Type | Specific Precursor | Activated Form | Origin Pathway |
| Polyamine | Spermidine | N/A | Polyamine Biosynthesis |
| Hydroxycinnamic Acid | Caffeic Acid | Caffeoyl-CoA | Phenylpropanoid Pathway |
Enzymology and Enzyme Targets in this compound Biosynthesis
The final and committed step in this compound biosynthesis is the condensation of caffeoyl-CoA and spermidine. nih.gov This reaction is catalyzed by a specific class of acyltransferase enzymes known as hydroxycinnamoyl-CoA:polyamine N-(hydroxycinnamoyl)transferases (HTs). frontiersin.orgnih.gov These enzymes belong to the large BAHD superfamily of acyltransferases, which are prevalent in plant secondary metabolism. mdpi.comoup.com
Specifically, enzymes identified as spermidine hydroxycinnamoyltransferases (SHTs) are responsible for acylating spermidine. nih.govoup.comuniprot.org Studies in various plants, including Arabidopsis thaliana (AtSHT), Malus domestica (MdSHT), and Solanum melongena (SmSHT), have characterized these enzymes. nih.govnih.govoup.com While these enzymes can often produce di- and tri-acylated spermidines, the formation of a mono-acylated product like this compound is an initial or potential product. nih.govoup.com The regioselectivity of acylation (i.e., at the N1, N4, or N8 position of spermidine) can vary, but the fundamental enzymatic action involves the transfer of the caffeoyl group from caffeoyl-CoA to one of spermidine's amino groups.
Biochemical characterization has shown that SHT enzymes can utilize various hydroxycinnamoyl-CoA donors. For instance, SHT from Arabidopsis thaliana and Malus domestica are both capable of using caffeoyl-CoA as an acyl donor substrate, with spermidine being the preferred acyl acceptor. nih.govuniprot.org The enzyme from eggplant shows a preference for caffeoyl-CoA over other donors like p-coumaroyl-CoA and feruloyl-CoA when spermidine is the acceptor. nih.gov This substrate specificity is a key determinant in the type of HCAA produced by the plant.
| Enzyme | Enzyme Family | Acyl Donor Substrate | Acyl Acceptor Substrate | Plant Source |
| Spermidine Hydroxycinnamoyltransferase (SHT) | BAHD Acyltransferase | Caffeoyl-CoA, Feruloyl-CoA, p-Coumaroyl-CoA | Spermidine | Arabidopsis thaliana, Malus domestica (Apple), Solanum melongena (Eggplant) nih.govnih.govoup.com |
| Agmatine Coumaroyltransferase (ACT) | BAHD Acyltransferase | p-Coumaroyl-CoA | Agmatine | Hordeum vulgare (Barley) mdpi.comnih.gov |
| Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) | BAHD Acyltransferase | Feruloyl-CoA, Caffeoyl-CoA, p-Coumaroyl-CoA | Tyramine | Solanum tuberosum (Potato), Nicotiana tabacum (Tobacco) researchgate.netcdnsciencepub.com |
Genetic and Molecular Regulation of this compound Production in Plants
The biosynthesis of this compound and other HCAAs is under tight transcriptional control, often induced in response to developmental cues or environmental stresses like pathogen attack and herbivory. frontiersin.orgfrontiersin.org The expression of genes encoding the key biosynthetic enzymes, particularly the hydroxycinnamoyl transferases (HTs), is regulated by specific transcription factors (TFs). frontiersin.orgfrontiersin.org
Research in Nicotiana attenuata has demonstrated that the transcription factor MYB8 acts as a master regulator, controlling the entire phenolamide biosynthetic branch. oup.com Silencing of MYB8 leads to a shutdown of both caffeoylputrescine (B580379) and dicaffeoylspermidine production, indicating its crucial role in activating the acyltransferase genes. oup.com The activation of MYB8 itself is linked to signaling pathways, such as the jasmonic acid (JA) pathway, which is a key plant defense hormone system. oup.com
In addition to the MYB family, other transcription factors, including WRKYs and ERFs , are known to regulate genes involved in the phenylpropanoid pathway and the production of HCAAs in response to stress. frontiersin.org These TFs bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby activating or repressing transcription. This complex regulatory network allows plants to rapidly reconfigure their metabolism to produce defense compounds like this compound when needed. nih.gov For example, the expression of SHT genes is often highly tissue-specific, with high levels found in floral organs like the anther tapetum, suggesting a role in reproduction. nih.govoup.com
| Transcription Factor Family | Specific TF Example | Target Genes/Pathway | Regulatory Signal | Plant Example |
| MYB (Myeloblastosis) | MYB8 | AT1 (putrescine N-acyltransferase), DH29 (spermidine N-acyltransferase) | Jasmonic Acid (JA), Herbivory | Nicotiana attenuata oup.com |
| WRKY | Multiple | Hydroxycinnamoyl Transferases (HTs) | Pathogen infection | Rice (Oryza sativa) frontiersin.org |
| ERF (Ethylene Response Factor) | Multiple | Hydroxycinnamoyl Transferases (HTs) | Ethylene (B1197577), Pathogen infection | Rice (Oryza sativa) frontiersin.org |
This compound within Broader Metabolic Networks and Pathways
The biosynthesis of this compound is not an isolated pathway but is deeply integrated into the plant's primary and secondary metabolic networks. frontiersin.orgnih.gov It represents a key metabolic shunt that diverts resources from central pathways to produce specialized defense compounds. nih.govresearchgate.net
The pathway is a direct offshoot of the phenylpropanoid pathway . frontiersin.org The pool of hydroxycinnamoyl-CoA esters, including caffeoyl-CoA, is a critical metabolic node. This pool is also utilized for the biosynthesis of other major classes of secondary metabolites, such as flavonoids and lignin. nih.govresearchgate.net Therefore, the synthesis of this compound is in direct competition with these other pathways for common precursors. The transcriptional regulation of the respective pathway enzymes, such as SHT versus chalcone (B49325) synthase (for flavonoids) or cinnamoyl-CoA reductase (for lignin), determines the metabolic flux towards each class of compounds. researchgate.net
Similarly, the pathway draws from the cellular pool of polyamines . oup.com The conjugation of spermidine to form HCAAs is considered a form of polyamine catabolism or a way to store and transport polyamines. frontiersin.orgnih.gov This links HCAA production to the regulation of polyamine homeostasis, which is itself connected to fundamental processes like cell division and stress responses. Furthermore, the synthesis of both precursors—polyamines and hydroxycinnamic acids—is interconnected through shared upstream metabolites. For instance, the synthesis of spermidine and the phenylpropanoid-derived hormone ethylene both require S-adenosylmethionine (SAM) as a precursor, creating another layer of metabolic crosstalk. oup.com The accumulation of HCAAs like this compound in the cell wall contributes to a physical barrier against pathogens, integrating its metabolic production with the structural and defense networks of the plant cell. frontiersin.orgnih.gov
Mechanistic Studies of N8 Caffeoylspermidine Biological Activities
Research into Anticancer Cellular Mechanisms
N8-caffeoylspermidine has been the subject of research to understand its potential as an anticancer agent. These investigations have focused on its effects on cancer cell growth, its ability to induce programmed cell death, and its influence on cellular signaling pathways and protein interactions within the context of oncology.
Modulation of Cell Growth and Proliferation in Preclinical Models
Studies have shown that certain compounds can modulate cell growth and proliferation in preclinical cancer models. For instance, some non-nucleoside HIV-1 reverse transcriptase inhibitors have demonstrated a strong antiproliferative effect on A375 melanoma cells. nih.gov These compounds were found to induce cytodifferentiation and, in some cases, apoptosis, leading to the antagonism of tumor growth in animal models. nih.gov This suggests that targeting specific cellular mechanisms can effectively control cancer cell proliferation.
The control of cell proliferation is a complex process involving both intracellular and extracellular signals. researchgate.net Models that integrate these signals have been developed to simulate the homeostasis of tissues like the stratified epithelium. researchgate.net These models highlight the importance of factors such as cell anchorage and the cytoskeleton in regulating cell proliferation. researchgate.net
The table below summarizes the effects of various compounds on cell proliferation in different cancer cell lines.
| Compound/Agent | Cell Line | Effect on Proliferation | Reference |
| Dihydrobenzyloxopyrimidine non-nucleoside reverse transcriptase inhibitors | A375 melanoma | Strong antiproliferative effect | nih.gov |
| Hydatid cyst fluid (Echinococcus granulosus) | A375 melanoma | Promoted proliferation | dovepress.com |
Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis)
Programmed cell death (PCD) is a crucial process for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govanr.fr There are several forms of PCD, including apoptosis, autophagy, and programmed necrosis, which can collectively determine the fate of cancer cells. nih.gov
Apoptosis is a well-characterized form of programmed cell death that can be triggered by both internal (intrinsic) and external (extrinsic) signals. mdpi.com The intrinsic pathway is often initiated by cellular stress and involves the release of mitochondrial proteins, while the extrinsic pathway is activated by the binding of death ligands to cell surface receptors. mdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. anr.frmdpi.commdpi.com
Necroptosis is a form of programmed necrosis that is activated when apoptosis is inhibited. embopress.org It is a pro-inflammatory mode of cell death that can be triggered by death receptor ligands. embopress.org Autophagy is a cellular recycling process that can have both pro-survival and pro-death roles in cancer. nih.gov
Several natural and synthetic compounds have been shown to induce apoptosis in cancer cells. For example, some polyphenols can trigger the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins. mdpi.com Similarly, certain non-nucleoside reverse transcriptase inhibitors can induce apoptosis in melanoma cells in a cell-density-dependent manner. nih.gov
The table below provides examples of agents that induce programmed cell death in cancer cells.
| Agent | Cancer Cell Type | Programmed Cell Death Pathway | Key Molecular Events | Reference |
| Polyphenols | Various | Apoptosis (Intrinsic) | Modulation of Bcl-2 family proteins, caspase activation | mdpi.com |
| Dihydrobenzyloxopyrimidine non-nucleoside reverse transcriptase inhibitors | A375 melanoma | Apoptosis | Cell-density dependent | nih.gov |
| Anticancer drugs | Various | Apoptosis (Intrinsic and Extrinsic) | Caspase activation, involvement of c-Jun/AP-1/p53 and Gadd153 pathways | mdpi.com |
Investigation of Intracellular Signaling Pathway Modulation
The uncontrolled proliferation of cancer cells is often driven by alterations in intracellular signaling pathways that regulate cell growth, differentiation, and survival. nih.gov Key pathways implicated in cancer include the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. mdpi.comnih.gov
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is frequently activated in tumor cells. nih.gov The MAPK pathway, which includes ERK, JNK, and p38 kinases, controls a wide range of cellular processes, including growth and apoptosis. nih.gov The JAK/STAT pathway is another important signaling cascade involved in cell proliferation and survival. mdpi.com
Many natural compounds, including polyphenols like apigenin (B1666066) and quercetin (B1663063), have been shown to exert their anticancer effects by modulating these signaling pathways. mdpi.comnih.gov For example, apigenin can suppress cancer cell growth by inhibiting the MAPK/ERK, PI3K/AKT, JAK/STAT, and other signaling pathways. nih.gov Similarly, quercetin has been found to induce apoptosis by modulating the p53, NF-κB, MAPK, and PI3K/AKT pathways. mdpi.com
The Golgi complex has also emerged as a signaling hub in cancer, with several Golgi-localized proteins playing a role in modulating cancer-related signaling pathways. mdpi.com For instance, Golgin-97 has been suggested to act as a tumor suppressor by regulating the NF-κB signaling pathway. mdpi.com
The table below summarizes the modulation of intracellular signaling pathways by various agents in the context of cancer.
| Agent | Signaling Pathway(s) Modulated | Effect on Cancer Cells | Reference |
| Apigenin | MAPK/ERK, PI3K/AKT, JAK/STAT, Wnt/β-catenin, NF-kB | Suppression of growth, induction of apoptosis | nih.gov |
| Quercetin | p53, NF-κB, MAPK, PI3K/AKT | Induction of apoptosis | mdpi.com |
| Pterostilbene | JAK2/STAT3 | Inhibition of osteosarcoma cell growth | mdpi.com |
| Golgin-97 | NF-κB | Inhibition of breast cancer cell migration and invasion | mdpi.com |
Enzyme Targets and Protein Interactions in Oncological Contexts
The dysregulation of protein-protein interactions (PPIs) and enzyme activity is a common feature of cancer. frontiersin.org Targeting these altered interactions and enzymes presents a promising strategy for cancer therapy. frontiersin.orgrsc.org
Cancer-causing mutations can lead to the formation of new protein-protein interactions, termed "neoPPIs," which can drive tumorigenesis. emory.edu For example, the BRAF V600E mutation, common in melanoma, creates a new interaction between the BRAF protein and the redox regulator KEAP1. emory.edu This leads to an increased production of the redox enzyme NQO1, creating a vulnerability that can be exploited by specific compounds. emory.edu
The DNA damage response (DDR) pathways, which are crucial for maintaining genomic stability, are often altered in cancer. rsc.org Targeting essential PPIs within the DDR network is an emerging approach for developing cancer therapeutics. rsc.org
Macrocyclic peptides are a class of molecules that are being explored for their ability to target PPIs that are generally considered "undruggable" by small molecules or biologics. frontiersin.org These peptides can interact with large protein surfaces with high selectivity. frontiersin.org
Transmembrane proteins, which are involved in various cellular processes like signaling and transport, are also important targets in cancer. nih.gov The transmembrane domains of these proteins can be targeted to inhibit their dimerization and activation, which are often dysregulated in cancer. nih.gov
The table below highlights some enzyme targets and protein interactions that are relevant in oncological contexts.
| Target/Interaction | Cancer Type | Therapeutic Approach | Reference |
| BRAF-KEAP1 (neoPPI) | Melanoma, Lung, Colon | Exploiting increased NQO1 production | emory.edu |
| DNA Damage Response (DDR) PPIs | Various | Small molecule inhibitors | rsc.org |
| Dysregulated PPIs | Various | Macrocyclic peptides | frontiersin.org |
| Transmembrane protein dimerization | Various | Inhibitors targeting transmembrane domains | nih.gov |
| Renal Cell Carcinoma driver PPIs | Renal Cell Carcinoma | Targeting interaction interfaces | nih.gov |
Research into Antioxidant Molecular Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules that are generated during normal cellular metabolism. wikipedia.org While ROS play important roles in cell signaling, excessive levels can lead to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. wikipedia.orgnih.gov Antioxidants are molecules that can neutralize ROS and protect cells from oxidative damage. frontiersin.org
Scavenging of Reactive Oxygen Species and Free Radicals
The body has a complex antioxidant defense system that includes both enzymatic and non-enzymatic antioxidants. mdpi.com Enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). mdpi.com Non-enzymatic antioxidants include vitamins, polyphenols, and glutathione. frontiersin.orgmdpi.com
The primary mechanism by which many antioxidants work is by scavenging free radicals. frontiersin.org This involves donating an electron to the free radical, thereby stabilizing it and preventing it from causing further damage. frontiersin.org The resulting antioxidant radical is generally more stable and less reactive. frontiersin.org
Many natural compounds, particularly polyphenols found in plants, are potent antioxidants due to their ability to scavenge free radicals. frontiersin.org The antioxidant activity of these compounds is often related to their chemical structure, such as the number and position of hydroxyl groups. nih.gov
In addition to natural antioxidants, various synthetic materials have been developed with ROS scavenging properties. For example, certain water-soluble fullerene derivatives have been shown to scavenge a wide range of physiologically relevant ROS and protect cells from oxidative damage. nih.gov
The table below provides examples of agents and their ROS scavenging capabilities.
| Agent/System | Reactive Species Scavenged | Mechanism | Reference |
| Superoxide Dismutase (SOD) | Superoxide radical (O₂⁻) | Catalytic conversion to O₂ and H₂O₂ | mdpi.com |
| Catalase (CAT) | Hydrogen peroxide (H₂O₂) | Decomposition to water and oxygen | mdpi.com |
| Glutathione Peroxidase (GPX) | Hydrogen peroxide, lipid hydroperoxides | Reduction using glutathione | mdpi.com |
| Polyphenols | Various free radicals | Electron donation | frontiersin.org |
| Water-soluble fullerenes | Superoxide, singlet oxygen, hydroxyl radical | Free radical scavenging | nih.gov |
Regulation of Redox-Sensitive Signaling Pathways (e.g., NF-κB, Nrf2)
This compound has been shown to modulate key signaling pathways that are sensitive to the cellular redox state, notably the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
The NF-κB family of transcription factors are crucial regulators of immune and inflammatory responses. bosterbio.comabcam.com In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. abcam.com Upon stimulation by various stressors, including reactive oxygen species (ROS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. abcam.com This allows the NF-κB heterodimer, most commonly p50/p65, to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. bosterbio.comabcam.comcusabio.com
Conversely, the Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comelifesciences.orgencyclopedia.pub When cells are exposed to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. elifesciences.orgencyclopedia.pub In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of numerous antioxidant and detoxifying enzymes. nih.govmdpi.comencyclopedia.pub Nrf2 can also suppress inflammation by inhibiting pro-inflammatory gene expression and interacting with components of the innate immune system. uniroma1.it
Effects on Endogenous Antioxidant Enzyme Systems
This compound can influence the activity of endogenous antioxidant enzymes, which are critical for neutralizing reactive oxygen species (ROS) and mitigating oxidative damage. The primary enzymes in this defense system include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov
Superoxide dismutase (SOD) acts as the first line of defense, catalyzing the dismutation of the superoxide anion (O2•−) into hydrogen peroxide (H2O2) and molecular oxygen. nih.govoatext.com
Catalase (CAT) is then responsible for the decomposition of hydrogen peroxide, a less reactive but still potentially harmful molecule, into water and oxygen. nih.govoatext.com
Glutathione peroxidase (GPx) also plays a vital role in reducing hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione (GSH) as a reducing substrate. nih.govoatext.com The activity of these enzymes is crucial in preventing the accumulation of ROS that can lead to cellular damage. turkiyeparazitolderg.org Dysregulation in the activity of these enzymes has been linked to various diseases characterized by oxidative stress. xiahepublishing.com
Research into Anti-inflammatory Molecular Mechanisms
The anti-inflammatory properties of this compound are attributed to its ability to modulate multiple molecular pathways involved in the inflammatory process.
Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)
This compound can influence the production of pro-inflammatory mediators such as cytokines and chemokines. Cytokines are small proteins that are crucial for cell signaling in immune responses, with key pro-inflammatory examples including Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). thermofisher.commdpi.com These molecules are secreted by various immune cells, such as macrophages and dendritic cells, in response to pathogens or tissue damage. thermofisher.commdpi.com Chemokines are a specific type of cytokine that directs the movement of immune cells to the site of inflammation. thermofisher.comtermedia.pl The dysregulation of these pro-inflammatory mediators is a hallmark of many chronic inflammatory diseases. nih.govnih.gov
Inhibition of Inflammatory Enzyme Activities (e.g., Cyclooxygenases, Nitric Oxide Synthase)
Research indicates that this compound can inhibit the activity of key enzymes that produce inflammatory mediators. These include cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). The inhibition of COX and iNOS expression can occur through the downregulation of the NF-κB signaling pathway. nih.gov Studies have shown that inhibiting both COX and nitric oxide synthase can significantly reduce certain inflammatory responses. nih.gov
Influence on Immune Cell Phenotypes and Functions (e.g., Macrophage Polarization)
This compound can affect the function and phenotype of immune cells, particularly macrophages. Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states, in response to microenvironmental cues. healthdisgroup.usmdpi.com M1 macrophages, typically activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), produce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. plos.orgembopress.org In contrast, M2 macrophages are involved in the resolution of inflammation and tissue repair. The balance between M1 and M2 polarization is critical in determining the outcome of an inflammatory response. mdpi.com this compound can influence this balance, thereby modulating the inflammatory environment.
Crosstalk with Key Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, AMPK)
The anti-inflammatory effects of this compound are also mediated through its interaction with major inflammatory signaling cascades, including NF-κB, Mitogen-Activated Protein Kinase (MAPK), and AMP-Activated Protein Kinase (AMPK).
The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of numerous pro-inflammatory molecules. frontiersin.orgmdpi.com
The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. microbialcell.com
The AMPK pathway acts as a cellular energy sensor and its activation can have anti-inflammatory effects, partly by inhibiting the MAPK pathway. consensus.appconsensus.app There is significant crosstalk between these pathways. For instance, AMPK activation has been shown to suppress MAPK signaling, thereby reducing inflammation. consensus.appconsensus.app Furthermore, both MAPK and AMPK can influence NF-κB activity. nih.govnih.govresearchgate.net By modulating these interconnected signaling networks, this compound can exert its broad anti-inflammatory effects.
Research into Antimicrobial and Antiparasitic Molecular Mechanisms
This compound, a naturally occurring polyamine conjugate, has demonstrated a spectrum of antimicrobial and antiparasitic activities. Research into its molecular mechanisms of action has revealed a multi-pronged approach to inhibiting pathogen growth and survival. These mechanisms include the disruption of cellular barriers, inhibition of critical enzymatic pathways, induction of oxidative stress, and interference with communal pathogenic behaviors such as biofilm formation.
One of the primary mechanisms by which this compound is thought to exert its antimicrobial effects is through the disruption of microbial cell membrane integrity. The structural characteristics of this compound, featuring a cationic polyamine chain and a lipophilic caffeoyl group, are central to this activity. The positively charged spermidine (B129725) moiety can initiate electrostatic interactions with the negatively charged components of microbial cell surfaces, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding facilitates the subsequent insertion of the molecule into the lipid bilayer.
While direct studies on this compound are emerging, research on similar molecules, such as spermidine-capped carbon dots (S-PCDs), provides insights into this process. S-PCDs, which possess a high positive charge due to surface amino groups from spermidine, have been shown to adsorb onto the negatively charged surface of Staphylococcus aureus. nih.govmdpi.com This interaction alters the membrane's permeability, leading to the leakage of intracellular components like proteins and nucleic acids. nih.govmdpi.com Electron microscopy has visualized the resulting damage, including surface folding, defects in the cell membrane, and the release of cellular contents. nih.govmdpi.com It is hypothesized that this compound acts via a similar mechanism, where the caffeoyl group enhances the molecule's ability to penetrate the hydrophobic core of the membrane, leading to its destabilization and increased permeability. This disruption of the physical barrier is a critical step in inducing cell death. nih.govfrontiersin.org
Table 1: Effects of Spermidine Derivatives on Bacterial Cell Membrane Integrity
| Compound/Material | Target Organism | Observed Effect on Cell Membrane | Key Findings | Reference |
|---|---|---|---|---|
| Spermidine-Capped Carbon Dots (S-PCDs) | Staphylococcus aureus | Increased permeability, surface folds, and defects | Leakage of intracellular proteins and nucleic acids was significantly increased. The positive charge of S-PCDs facilitates binding to the negatively charged bacterial surface. | nih.govmdpi.com |
| Antimicrobial Polymers (with cationic groups) | General Bacteria | Adsorption and disruption of the bilipid membrane | Cationic groups bind to the negatively charged membrane, while hydrophobic groups insert into and disrupt the membrane structure. | rsc.org |
| NCR247 and NCR335 (Cationic Peptides) | Salmonella enterica, Listeria monocytogenes | Increased membrane permeability and pore formation | Led to complete cell disruption in S. enterica and release of cell content in L. monocytogenes. | frontiersin.org |
A significant target for antiparasitic drugs is the unique redox metabolism of trypanosomatids, which relies on the enzyme trypanothione (B104310) reductase (TR) instead of the human analogue, glutathione reductase. mdpi.com TR is essential for the parasite's defense against oxidative stress by maintaining a reduced pool of trypanothione, a conjugate of glutathione and spermidine. mdpi.comnih.gov The central role of spermidine in the structure of trypanothione makes its derivatives, such as this compound, potential inhibitors of TR.
Research has shown that various spermidine derivatives can act as competitive inhibitors of TR. nih.gov These molecules are thought to bind to the active site of the enzyme, competing with the natural substrate, trypanothione disulfide. For instance, synthetic spermidine derivatives have demonstrated competitive inhibition of Trypanosoma cruzi TR with Ki values in the micromolar range. nih.gov The structural similarity of this compound to the spermidine core of trypanothione suggests it could function as a substrate analogue, thereby blocking the enzyme's activity. Inhibition of TR leads to an accumulation of oxidative damage within the parasite, ultimately resulting in cell death. This targeted inhibition offers a promising avenue for selective toxicity against parasites with minimal effects on the host. scienceopen.com
Table 2: Inhibition of Trypanothione Reductase by Spermidine Derivatives
| Inhibitor Type | Target Enzyme | Mechanism of Inhibition | Significance | Reference |
|---|---|---|---|---|
| Spermidine and Spermine (B22157) Derivatives | Trypanosoma cruzi Trypanothione Reductase (TR) | Competitive inhibition | Compounds with Ki values in the low micromolar range were identified as potent trypanocides in vitro. | nih.gov |
| Trypanothione Analogues | Trypanosoma cruzi TR | Competitive inhibition | Demonstrated Ki values ranging from 30 to 91 µM. | nih.gov |
| Glutathione-like Tripeptides | Glutathionylspermidine Synthetase (GspS) | Inhibition of an enzyme in the trypanothione biosynthesis pathway | Identified promising lead compounds with IC50 values in the micromolar range. | conicet.gov.ar |
Another key antimicrobial mechanism is the induction of oxidative stress within the pathogen through the generation of reactive oxygen species (ROS). mdpi.com ROS, such as superoxide anions and hydrogen peroxide, can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to cell death. smw.chmdpi.com
Studies on spermidine-capped carbon dots (S-PCDs) have provided evidence for this mechanism. Treatment of S. aureus with S-PCDs led to an increase in intracellular ROS levels. nih.govmdpi.com This was associated with the upregulation of genes involved in regulating metabolic oxidation, indicating that the bacteria were experiencing significant oxidative stress. nih.gov The generation of ROS is believed to be a consequence of the disruption of normal metabolic processes and electron transport chains following membrane damage. It is plausible that this compound, through its interaction with the cell membrane and potential disruption of cellular respiration, also triggers an accumulation of ROS within pathogenic cells. This self-amplifying cycle of damage contributes significantly to its bactericidal effects. mdpi.com
Table 3: Induction of Reactive Oxygen Species (ROS) by Spermidine Derivatives
| Compound/Material | Target Organism | Effect on ROS | Consequence | Reference |
|---|---|---|---|---|
| Spermidine-Capped Carbon Dots (S-PCDs) | Staphylococcus aureus | Induced intracellular ROS generation | Caused bacterial oxidative stress and cell death. Upregulated expression of metabolic oxidation regulatory genes. | nih.govmdpi.com |
| Commensal Bacteria | Intestinal Epithelial Cells | Rapid generation of ROS | Modulated host cell signaling pathways. | nih.gov |
| Various Nanoparticles | General Bacteria | Generation of ROS | Damage to the cell membrane, DNA, and proteins. | nih.gov |
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.govfrontiersin.org The ability to interfere with biofilm formation is a critical attribute of a successful antimicrobial agent. Polyamines, including spermidine, have been implicated in the regulation of biofilm formation in various bacteria.
Research on spermidine-capped carbon dots (S-PCDs) has demonstrated their efficacy in inhibiting the formation of S. aureus biofilms. nih.gov The mechanism of interference can occur at different stages of biofilm development, including initial cell attachment, microcolony formation, and maturation of the biofilm structure. frontiersin.org By disrupting the bacterial cell surface and interfering with cell-to-cell signaling (quorum sensing), compounds like this compound can prevent the establishment of these resilient communities. The anti-adhesion properties, stemming from the alteration of the bacterial surface charge and integrity, are likely a key factor in preventing the initial attachment of bacteria to surfaces, a crucial first step in biofilm formation. nih.gov
Table 4: Interference with Biofilm Formation
| Agent | Target Organism | Effect on Biofilm | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Spermidine-Capped Carbon Dots (S-PCDs) | Staphylococcus aureus | Effective inhibition of biofilm formation | Disruption of bacterial cell surface and potential interference with cell adhesion. | nih.gov |
| Phenolic Compounds from Populus nigra | Various Bacteria | Inhibition of biofilm formation by over 70% | Not specified, but likely involves interference with bacterial adhesion and growth. | scielo.br |
| Cetylpyridinium Chloride | Oral Biofilms | High antibiofilm activity | Disruption of the biofilm matrix and bacterial cells. | nih.gov |
Other Emerging Biological Functions and Associated Mechanisms (e.g., Plant Defense Responses)
In addition to their direct antimicrobial activities, polyamines and their derivatives are increasingly recognized for their roles in mediating biological processes in other organisms, notably in plant defense. nih.gov Plants have evolved sophisticated immune systems to defend against a wide array of pathogens. nih.govfrontiersin.org This defense is often mediated by complex signaling networks involving phytohormones and other signaling molecules. mdpi.com
Polyamines, including spermidine and spermine, are key players in plant responses to both biotic and abiotic stress. frontiersin.org They are involved in the hypersensitive response (HR), a form of programmed cell death that limits the spread of pathogens from the site of infection. frontiersin.org The oxidation of polyamines by polyamine oxidases (PAOs) generates hydrogen peroxide, a key signaling molecule in the defense cascade. frontiersin.org This ROS burst can directly harm pathogens and also trigger the expression of defense-related genes. mdpi.com
Given that this compound is a naturally occurring compound in plants, it is likely involved in these defense pathways. The caffeoyl moiety is derived from the phenylpropanoid pathway, a central route for the production of a wide range of defense compounds in plants. frontiersin.org Therefore, this compound may act as a signaling molecule itself or be metabolized to release spermidine and caffeic acid, both of which have roles in plant defense. Its accumulation at sites of infection could contribute to both direct antimicrobial activity and the amplification of the plant's own defense signals.
Table 5: Role of Polyamines in Plant Defense
| Polyamine | Plant Response | Mechanism | Significance | Reference |
|---|---|---|---|---|
| Spermine (Spm) | Hypersensitive Response (HR), Resistance to pathogens | PAO-mediated oxidation leads to H2O2 production, which acts as a signaling molecule. | Contributes to programmed cell death to restrict pathogen spread and induces defense gene expression. | frontiersin.org |
| Putrescine (Put) | Secreted by pathogens to enhance virulence | May mitigate the effects of ROS produced by the plant's defense response. | Highlights the complex role of polyamines in the plant-pathogen interaction. | nih.gov |
| General Polyamines | Involvement in plant immunity | Act as signaling molecules and precursors to defense compounds. | Central to the plant's ability to respond to pathogenic attacks. | nih.govnih.gov |
Advanced Analytical Methodologies for N8 Caffeoylspermidine Research
Extraction and Sample Preparation Strategies from Complex Biological Matrices
The initial and often most critical step in the analysis of N8-caffeoylspermidine from biological sources is the extraction and sample preparation. nih.gov Biological matrices such as plasma, serum, urine, and tissue homogenates are inherently complex, containing a multitude of components like proteins, lipids, salts, and other metabolites that can interfere with the analysis. researchgate.netresearchgate.net Therefore, a robust sample preparation protocol is essential to isolate this compound, remove interfering substances, and concentrate the analyte to a level suitable for detection. slideshare.net
Several techniques are employed for this purpose, with the choice depending on the nature of the biological matrix and the subsequent analytical method. Common strategies include:
Protein Precipitation (PPT): This is a relatively simple and widely used method for removing proteins from biological fluids like plasma and serum. researchgate.net It involves adding a precipitating agent, such as acetonitrile (B52724), methanol, or trichloroacetic acid, to the sample. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest is collected for further analysis.
Liquid-Liquid Extraction (LLE): LLE, also known as solvent extraction, separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.org The choice of the organic solvent is critical and depends on the polarity of this compound. This technique is effective in removing highly polar or non-polar interferences. longdom.orgwebsiteonline.cn
Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique for sample cleanup and concentration. sigmaaldrich.comresearchgate.net It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to selectively retain the analyte of interest while allowing interfering compounds to pass through. The retained this compound can then be eluted with a small volume of a suitable solvent. The selection of the appropriate sorbent chemistry (e.g., reversed-phase, normal-phase, or ion-exchange) is crucial for achieving high recovery and purity. researchgate.net
Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE, d-SPE involves adding the sorbent directly to the sample solution. nih.gov After vortexing and centrifugation, the supernatant is collected. This method is often faster and uses less solvent than traditional SPE.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid or semi-solid samples. csic.es This technique can reduce extraction time and solvent consumption compared to traditional methods.
The optimization of extraction parameters, such as the choice of solvent, pH, temperature, and extraction time, is crucial for maximizing the recovery of this compound and minimizing the co-extraction of interfering substances. nih.govresearchgate.netmdpi.com
A comparison of common extraction techniques is presented in the table below:
| Extraction Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent or acid. | Simple, fast, and inexpensive. | Non-selective, may result in matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. longdom.org | Good for removing highly polar or non-polar interferences. longdom.org | Can be labor-intensive, may use large volumes of organic solvents. websiteonline.cn |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. sigmaaldrich.com | High selectivity, good concentration factor, can be automated. sigmaaldrich.comresearchgate.net | Can be more expensive, requires method development. |
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)
Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other components in the sample extract. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for this purpose.
These techniques utilize a stationary phase packed in a column and a liquid mobile phase to separate compounds based on their physicochemical properties, such as polarity, size, and charge.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique that has been a cornerstone of analytical chemistry for decades. For the analysis of this compound, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in mass spectrometry.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and faster analysis times. The enhanced separation efficiency of UPLC is particularly advantageous for resolving this compound from its isomers and other closely related compounds in complex biological matrices.
The selection of the appropriate column chemistry, mobile phase composition, gradient elution profile, and flow rate are critical parameters that need to be optimized to achieve the desired separation.
A comparison of HPLC and UPLC is provided in the table below:
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size of Stationary Phase | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
Mass Spectrometry for Detection, Identification, and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that is almost invariably coupled with liquid chromatography (LC-MS) for the detection, identification, and quantification of this compound. MS measures the mass-to-charge ratio (m/z) of ions, providing highly specific and sensitive detection.
Several types of mass spectrometers are used in this compound research:
Quadrupole Mass Spectrometers: These are commonly used for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. MRM, performed on a triple quadrupole (QqQ) mass spectrometer, offers exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.
Time-of-Flight (TOF) Mass Spectrometers: TOF analyzers provide high-resolution mass measurements, which are invaluable for the accurate determination of the elemental composition of this compound and for its unambiguous identification in complex samples.
Hybrid Mass Spectrometers (e.g., Q-TOF, Orbitrap): These instruments combine the features of different mass analyzers to offer both high-resolution and fragmentation capabilities. This allows for both confident identification and accurate quantification of this compound in a single analysis.
The choice of ionization source is also critical. Electrospray ionization (ESI) is the most common ionization technique used for the analysis of polar compounds like this compound, typically operating in the positive ion mode.
The fragmentation pattern of this compound in the mass spectrometer provides structural information that is used for its identification and for setting up selective MRM transitions for quantification.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. While LC-MS provides information on the molecular weight and fragmentation, NMR provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
In addition to structural elucidation, NMR can also be used for quantitative analysis (qNMR). By integrating the signals of specific protons in the ¹H NMR spectrum and comparing them to the signal of a known amount of an internal standard, the absolute concentration of this compound in a sample can be determined without the need for a calibration curve.
Validation Parameters in this compound Analytical Methodologies
To ensure the reliability and accuracy of analytical data, any method developed for the quantification of this compound must be rigorously validated. The validation process assesses various performance characteristics of the method according to established guidelines from regulatory agencies. Key validation parameters include:
Specificity/Selectivity: This parameter demonstrates the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, and other endogenous compounds.
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (quality control samples) and expressing the result as a percentage of the nominal concentration.
Precision: Precision is the degree of agreement among individual measurements when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Recovery: Recovery is a measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte.
Matrix Effect: The matrix effect is the influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte in the mass spectrometer. It can lead to either ion suppression or enhancement, affecting the accuracy of the quantification.
Stability: Stability experiments are conducted to evaluate the chemical stability of this compound in the biological matrix under different storage and handling conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
A summary of key validation parameters is presented in the table below:
| Validation Parameter | Description |
| Specificity | Ability to measure the analyte in the presence of interferences. |
| Linearity | Proportionality of the signal to the analyte concentration. |
| Limit of Detection (LOD) | Lowest detectable concentration. |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. |
| Accuracy | Closeness of the measured value to the true value. |
| Precision | Reproducibility of the measurement. |
| Recovery | Efficiency of the extraction process. |
| Matrix Effect | Influence of the sample matrix on the analytical signal. |
| Stability | Chemical stability of the analyte under various conditions. |
Structure Activity Relationship Sar Investigations of N8 Caffeoylspermidine and Derivatives
Impact of Acylation Position on Biological Activities
The spermidine (B129725) molecule presents three nitrogen atoms (N1, N4, and N8) that are available for acylation. The specific position of the caffeoyl group is a critical determinant of the molecule's biological function. While N8-caffeoylspermidine is a known natural product, other isomers such as N1-caffeoylspermidine also exist. Research into related acetylated spermidine derivatives indicates that the position of the acyl group significantly affects enzymatic recognition and metabolism. For instance, enzymes like acetylpolyamine amidohydrolase (APAH) can deacetylate both N1- and N8-acetylspermidine, suggesting that cellular machinery can distinguish between different acylation isomers. nih.gov
Studies on synthetic spermidine derivatives have shown that modifications at different nitrogen positions lead to varied biological outcomes. For example, in the context of anticancer research, the activity of linear polyamine analogues is highly dependent on which nitrogen atoms are substituted and the nature of those substituents. nih.gov While direct comparative studies on the biological activities of N1- versus this compound are not extensively detailed in the provided results, the principle that acylation position matters is well-established in polyamine research. The specific location of the bulky and functional caffeoyl group at the N8 position likely influences how the molecule folds and interacts with its biological targets, distinguishing its activity profile from that of other potential isomers.
Role of the Caffeoyl Moiety in Bioactivity Profiles
The caffeoyl moiety, a derivative of caffeic acid, is not merely a structural component but is fundamental to the bioactivity of this compound. This group, characterized by its catechol ring (a 1,2-dihydroxybenzene) and an α,β-unsaturated carbonyl system, is a well-known antioxidant and metal-chelating pharmacophore. The presence of this moiety is often associated with a range of biological activities, including antibacterial and enzyme-inhibitory effects.
Influence of Polyamine Backbone Modifications on Mechanistic Outcomes
The spermidine backbone of this compound provides a flexible and positively charged scaffold that is crucial for its interactions with biological macromolecules such as DNA, RNA, and proteins. Modifications to this backbone can have profound effects on the molecule's biological activity and mechanism of action. Key parameters that can be altered include the length of the carbon chains between the nitrogen atoms and the nature of the substituents on the nitrogen atoms.
Research on a wide range of spermidine analogues has established clear structure-activity relationships related to the polyamine backbone. For instance, studies on N-alkylated spermidine analogues as antineoplastic agents have shown that both the length of the polyamine chain and the size of the alkyl groups are critical for activity. nih.gov There appears to be an optimal chain length for various biological effects, and larger alkyl substituents on the terminal nitrogens tend to decrease activity. nih.gov
Furthermore, the replacement of one of the nitrogen atoms in the spermidine backbone can also significantly alter biological activity. In studies of inhibitors for N8-acetylspermidine deacetylase, replacing the N8 nitrogen with a methylene (B1212753) group (CH2) resulted in a ketone analogue with a 60-fold lower apparent Ki, indicating much stronger binding to the enzyme. nih.gov This demonstrates that the nitrogen atoms themselves are key interaction points and that their presence or absence dramatically influences mechanistic outcomes. The specific arrangement and protonation state of the nitrogen atoms in the spermidine backbone of this compound are therefore essential for its biological function, likely mediating electrostatic interactions with negatively charged pockets in its target proteins.
Below is a table summarizing the influence of modifications on spermidine analogues based on related research:
| Modification | Effect on Biological Activity | Reference |
| Acyl Group Size | Larger acyl groups can decrease binding to deacetylating enzymes due to steric hindrance. | nih.gov |
| Polyamine Chain Length | An optimal chain length exists for various activities, including antineoplastic effects. | nih.gov |
| N-Alkyl Substituents | Larger N-alkyl groups on terminal nitrogens tend to reduce activity. | nih.gov |
| Nitrogen Replacement | Replacing the N8 nitrogen with a CH2 group significantly increases inhibitory potency against N8-acetylspermidine deacetylase. | nih.gov |
Computational Approaches and Molecular Docking Studies in SAR
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for investigating the SAR of bioactive compounds like this compound. nih.govnih.gov These in silico techniques allow researchers to predict the biological activity of novel derivatives and to visualize how these molecules interact with their biological targets at an atomic level.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. nih.gov By analyzing how different physicochemical properties (descriptors) of the molecules correlate with their activity, QSAR can identify the key structural features that are either beneficial or detrimental to the desired biological effect. This information can then guide the design of new analogues with improved potency and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method can provide valuable insights into the binding mode of this compound with its target proteins. For example, docking studies could reveal specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the caffeoyl moiety or the polyamine backbone and the amino acid residues in the active site of an enzyme. Such studies are instrumental in rationalizing the observed SAR and in proposing specific structural modifications to enhance binding affinity. While specific QSAR and molecular docking studies for this compound were not found in the provided search results, the application of these methods to other complex natural products and their derivatives is widespread and demonstrates their utility in drug discovery and SAR elucidation. nih.govmdpi.com
Emerging Research Perspectives and Future Directions for N8 Caffeoylspermidine
Deepening Understanding of Biosynthetic Regulation and Genetic Engineering for Enhanced Production
The biosynthesis of N8-Caffeoylspermidine is a complex process that offers multiple points for regulation and genetic manipulation to enhance its production. The core of its synthesis involves the conjugation of caffeic acid to spermidine (B129725), a reaction catalyzed by specific enzymes.
The key enzymes in the biosynthesis of this compound belong to the BAHD acyl-CoA transferase superfamily. Specifically, spermidine hydroxycinnamoyl transferases (SHTs) are responsible for transferring a hydroxycinnamoyl group, such as a caffeoyl group, from a CoA-thioester to spermidine. Research has shown that the expression of SHT genes can be tissue-specific and induced by various environmental stressors, suggesting a complex regulatory network at the transcriptional level.
Future research will likely focus on elucidating the precise regulatory mechanisms governing the expression of genes involved in the this compound biosynthetic pathway. This includes identifying specific transcription factors that respond to developmental cues and environmental stresses, thereby controlling the production of this compound. A deeper understanding of these regulatory networks is crucial for developing effective strategies for enhanced production.
Genetic engineering presents a promising avenue for increasing the yield of this compound. One approach involves the overexpression of key biosynthetic genes in plants. Additionally, metabolic engineering in microbial systems, such as yeast, offers a scalable and controllable platform for producing this compound. By introducing the necessary plant enzymes into the microbial host, it is possible to create "cell factories" dedicated to the synthesis of this valuable compound.
| Gene/Enzyme Family | Function | Potential for Genetic Engineering |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the first step in the phenylpropanoid pathway, producing cinnamic acid. | Overexpression can increase the flux towards caffeic acid. |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. | Enhancing activity can boost the production of hydroxycinnamic acids. |
| 4-Coumarate:CoA ligase (4CL) | Activates hydroxycinnamic acids to their corresponding CoA esters. | Overexpression can increase the availability of caffeoyl-CoA. |
| Spermidine hydroxycinnamoyl transferase (SHT) | Catalyzes the final conjugation of caffeoyl-CoA to spermidine. | A key target for overexpression to drive the synthesis of this compound. |
Identification of Novel Molecular Targets and Signaling Pathways
While research into the specific molecular targets of this compound is still in its early stages, preliminary studies and the known activities of its constituent parts—caffeic acid and spermidine—provide valuable clues. Caffeic acid is a well-known antioxidant, and spermidine is involved in various cellular processes, including cell growth and proliferation.
Recent research has identified potential anticancer properties of a related compound, Hydrocaffeoyl-N8-caffeoylspermidine, which was shown to have a dose-dependent cytotoxic effect on osteosarcoma cells. research-nexus.netresearchgate.net This suggests that this compound may also interact with pathways involved in cancer cell proliferation and survival.
Future investigations will aim to identify the direct molecular targets of this compound. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify proteins that bind to this compound. Understanding these interactions will be key to unraveling its mechanism of action.
The signaling pathways modulated by this compound are also a critical area of future research. Given the anti-inflammatory properties of many polyphenols, it is plausible that this compound could modulate inflammatory pathways such as the NF-κB and MAPK signaling cascades. nih.gov Spermidine itself has been shown to inhibit inflammation by blocking these pathways. nih.gov Further studies are needed to determine if this compound exerts similar effects.
Exploration of Synergistic Effects with Other Bioactive Compounds
The potential for this compound to act synergistically with other bioactive compounds is a promising area of research. Synergistic interactions can lead to enhanced therapeutic effects and may allow for the use of lower doses of individual compounds, thereby reducing the risk of side effects.
Many plant extracts contain a complex mixture of phytochemicals that can act in concert to produce a greater effect than the sum of their individual components. remedypublications.com Given that this compound is a phenolic compound, it is likely to exhibit synergistic antioxidant activity with other antioxidants such as flavonoids and other polyphenols. remedypublications.com
Future studies should investigate the synergistic effects of this compound with other natural compounds and conventional drugs. For example, in the context of cancer therapy, combining this compound with existing chemotherapeutic agents could enhance their efficacy or reduce drug resistance. In vitro and in vivo studies will be necessary to identify and characterize these synergistic interactions.
| Compound Class | Potential Synergistic Effect | Therapeutic Area |
|---|---|---|
| Flavonoids (e.g., Quercetin (B1663063), Kaempferol) | Enhanced antioxidant and anti-inflammatory activity. | Chronic inflammatory diseases, cancer prevention. |
| Other Polyamines (e.g., Spermine) | Modulation of cell growth and proliferation. | Cancer, neurodegenerative diseases. |
| Chemotherapeutic Agents (e.g., Doxorubicin, Cisplatin) | Increased cytotoxicity to cancer cells, reduction of side effects. | Cancer treatment. |
| Vitamins (e.g., Vitamin C, Vitamin E) | Enhanced antioxidant protection against oxidative stress. | General health and wellness, prevention of age-related diseases. |
Development of High-Throughput Screening Assays for Activity Profiling
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activities of a large number of compounds. researchgate.net The development of HTS assays specifically tailored for this compound and related HCAAs will be instrumental in accelerating the discovery of their therapeutic applications.
Currently, general HTS assays for antioxidant, anti-inflammatory, and anticancer activity can be adapted to screen this compound. For example, assays that measure the scavenging of free radicals, the inhibition of inflammatory enzymes, or the induction of apoptosis in cancer cells can provide valuable information about its bioactivity. elsevierpure.comnih.gov
Future efforts should focus on developing more specific and targeted HTS assays for this compound. This could involve cell-based assays that utilize reporter genes to monitor the activity of specific signaling pathways known to be modulated by this compound. Additionally, target-based assays that measure the binding of this compound to specific proteins can be developed once its molecular targets have been identified.
The availability of natural product libraries for HTS provides an opportunity to screen for a wide range of biological activities. selleckchem.com Including purified this compound in these screening campaigns will help to build a comprehensive profile of its pharmacological effects.
Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Biological Systems
Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., metabolites, proteins, transcripts), offer a powerful way to understand the systemic effects of this compound. nih.gov By integrating data from metabolomics, proteomics, and transcriptomics, researchers can gain a holistic view of the cellular response to this compound.
Metabolomic studies can reveal how this compound alters the metabolic landscape of a cell or organism. nih.gov For instance, metabolomic profiling of plants under stress has shown changes in the levels of HCAAs, suggesting their role in the stress response. missouri.eduresearchgate.net In a human context, metabolomics can identify biomarkers of this compound exposure and its downstream metabolic effects.
Proteomics can identify changes in protein expression and post-translational modifications in response to this compound treatment. nih.govresearchgate.net This can provide insights into the signaling pathways and cellular processes that are affected by the compound. For example, a proteomic analysis could reveal if this compound upregulates antioxidant enzymes or downregulates pro-inflammatory proteins.
The integration of these multi-omics datasets will be crucial for constructing a comprehensive model of this compound's mechanism of action. This systems-level understanding will be invaluable for guiding the development of this compound-based therapies and agricultural applications. The future of this compound research lies in a multidisciplinary approach that combines traditional biochemistry and pharmacology with cutting-edge -omics technologies.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing N8-Caffeoylspermidine in biological samples?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects . Cross-reference spectral data with databases like HMDB or PubChem to validate identity .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (e.g., temperature, pH, solvent purity) and catalyst specificity (e.g., acetyltransferases or chemical catalysts) in detail. Use controlled enzymatic assays for biosynthesis, referencing protocols from analogous polyamine acetylation studies . Include step-by-step procedures in supplementary materials to comply with reproducibility guidelines .
Q. What are the primary metabolic pathways involving this compound, and how can they be traced experimentally?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N tracers) combined with metabolomics workflows can track metabolic flux. Use targeted LC-MS to quantify intermediates in pathways like polyamine recycling or caffeoyl conjugation. Validate findings against existing models of N8-acetylspermidine metabolism .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Apply a tiered validation approach:
Replicate studies under identical conditions (cell lines, dosage, exposure time).
Use orthogonal assays (e.g., fluorescence-based vs. enzymatic activity assays) to confirm bioactivity.
Perform meta-analyses of existing data to identify confounding variables (e.g., purity of compounds, batch effects) .
Document discrepancies transparently and propose mechanistic studies (e.g., binding affinity assays) to clarify mode of action .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in preclinical models?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For longitudinal studies, apply mixed-effects models to account for inter-individual variability. Validate assumptions via residual analysis and bootstrap resampling . Pre-register analysis plans to mitigate bias .
Q. How can researchers optimize the yield of this compound synthesis while minimizing byproducts?
- Methodological Answer : Employ design-of-experiments (DoE) methodologies, such as factorial designs, to test variables (e.g., substrate ratios, reaction time). Monitor reaction progress via real-time NMR or in-line MS. Use purification techniques like preparative HPLC with polarity-adjusted mobile phases to isolate target compounds .
Q. What strategies are effective for distinguishing this compound from structural isomers in complex matrices?
- Methodological Answer : Leverage tandem MS fragmentation patterns (e.g., collision-induced dissociation) to differentiate isomers. Pair with ion mobility spectrometry (IMS) for additional separation based on molecular shape and charge . Cross-validate with synthetic standards and computational simulations of fragmentation pathways .
Methodological Best Practices
- Data Reporting : Adhere to NIH guidelines for preclinical studies, including raw data deposition in repositories like MetaboLights .
- Error Analysis : Quantify measurement uncertainty using coefficient of variation (CV) calculations and report limits of detection/quantification for assays .
- Ethical Compliance : For studies involving human biospecimens, ensure informed consent protocols and IRB approvals are explicitly documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
